molecular formula C19H20N2O2 B4893931 1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone

1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B4893931
M. Wt: 308.4 g/mol
InChI Key: AGONOQWOOLRZDO-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms

Preparation Methods

The synthesis of 1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst. The mixture is stirred under reflux conditions for a specified period, followed by purification through crystallization using dimethylformamide .

Chemical Reactions Analysis

1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced into the molecule.

Scientific Research Applications

1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

1-[3-(2-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-8-10-15(11-9-13)17-12-18(21(20-17)14(2)22)16-6-4-5-7-19(16)23-3/h4-11,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGONOQWOOLRZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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